While specific reaction conditions (e.g., temperatures, solvents) are not disclosed in the available literature, typical organic synthesis protocols would apply.
Ro 51 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for Ro 51 may not be widely published.
Ro 51's chemical reactivity is primarily associated with its interaction with P2X receptors. The compound acts as an antagonist, blocking the action of ATP at these receptors, which are involved in various physiological processes including pain signaling. Key aspects include:
Ro 51 exerts its pharmacological effects through competitive antagonism at the P2X3 and P2X2/3 receptors. The mechanism can be summarized as follows:
Ro 51 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications.
Ro 51 has potential applications in various scientific fields, particularly in pharmacology and neuroscience:
The P2X receptor family represents a distinct class of ligand-gated ion channels activated exclusively by extracellular adenosine triphosphate. These receptors are trimeric cation channels composed of seven subunit isoforms (P2X1 through P2X7), which assemble as homotrimeric or heterotrimeric complexes. Each subunit features:
Upon adenosine triphosphate binding, P2X receptors undergo conformational changes that open a central pore permeable to sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions. This ion flux mediates rapid cellular responses including:
The receptors exhibit distinct pharmacological and kinetic properties:
Table 1: Functional Diversity of P2X Receptor Subtypes
Subtype | Adenosine Triphosphate EC₅₀ (μM) | Desensitization Kinetics | Key Tissue Distribution |
---|---|---|---|
P2X1 | 0.056-0.7 | Rapid (<1 second) | Smooth muscle, platelets |
P2X2 | 2-8 | Slow (>20 seconds) | Neurons, glia |
P2X3 | 0.5-1 | Rapid (<1 second) | Sensory neurons |
P2X4 | 1-10 | Slow (>20 seconds) | Immune cells, CNS neurons |
P2X7 | 100 | Slow (>20 seconds) | Immune cells, microglia |
Data compiled from multiple studies [5] [8] [9]
The P2X3 and P2X2/3 receptor subtypes are preferentially expressed on nociceptive sensory neurons in dorsal root ganglia, where they function as key mediators of pain signaling:
These receptors serve as molecular sensors for adenosine triphosphate released during:
Activation triggers action potential generation in afferent nerve fibers, transmitting pain signals to the central nervous system. Notably, P2X3 is the predominant adenosine triphosphate receptor subtype in human dorsal root ganglion neurons, while P2X2/3 heteromers are enriched in visceral afferents innervating organs such as the bladder and gastrointestinal tract. This differential distribution suggests distinct therapeutic approaches may be required for somatic versus visceral pain conditions [6] [9].
The development of P2X antagonists has evolved through distinct phases characterized by increasing selectivity:
First-generation antagonists (1980s-1990s):
Second-generation antagonists (late 1990s):
Third-generation antagonists (2000s-present):
Table 2: Evolution of P2X3 Receptor Antagonists
Generation | Representative Compounds | P2X3 IC₅₀ | Selectivity Limitations |
---|---|---|---|
First | Suramin | ~3 μM | Broad P2X/P2Y inhibition |
Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid | ~1 μM | P2X1/P2X7 activity | |
Second | 2′,3′-O-(2,4,6-Trinitrophenyl) adenosine 5′-triphosphate | 1-10 nM | Rapid enzymatic degradation |
5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid | 10-100 nM | Poor oral bioavailability | |
Third | Ro 51 | 2 nM | Species-dependent potency |
Gefapixant | 20-100 nM | Taste disturbance side effect |
Pharmacological data from multiple sources [1] [3] [9]
The discovery of Ro 51 emerged from systematic structure-activity relationship studies of diaminopyrimidine derivatives, culminating in a compound with unprecedented selectivity for P2X3-containing receptors [1]. Its pharmacological profile represents a significant milestone in purinergic drug development, addressing prior limitations of non-selective antagonists while maintaining nanomolar potency. Preclinical studies demonstrate that Ro 51 produces consistent analgesic efficacy in multiple pain models, validating P2X3/P2X2/3 receptors as therapeutic targets [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1